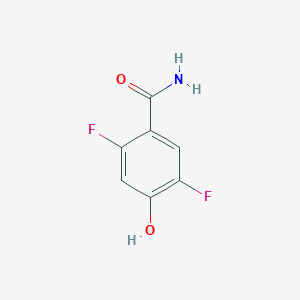
2,5-Difluoro-4-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Difluoro-4-hydroxybenzamide is a fluorinated aromatic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of fluorine atoms in the benzamide structure enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-hydroxybenzamide typically involves the fluorination of a precursor compound, such as 4-hydroxybenzamide. One common method is the reaction of 4-hydroxybenzamide with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, often involving multiple purification steps to remove any by-products or impurities.
化学反应分析
Types of Reactions
2,5-Difluoro-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluoroquinones.
Reduction: Formation of difluoroamines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
2,5-Difluoro-4-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and reactivity.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
作用机制
The mechanism of action of 2,5-Difluoro-4-hydroxybenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and hydrophobic interactions with target proteins or enzymes. This can lead to inhibition or modulation of the target’s activity, resulting in the desired biological effect .
相似化合物的比较
Similar Compounds
2,6-Difluorobenzamide: Another fluorinated benzamide with similar properties but different substitution pattern.
4-Hydroxybenzamide: The non-fluorinated precursor of 2,5-Difluoro-4-hydroxybenzamide.
2,5-Difluoro-4-methoxybenzamide: A structurally similar compound with a methoxy group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it more effective in various applications compared to its non-fluorinated counterparts .
属性
IUPAC Name |
2,5-difluoro-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-4-2-6(11)5(9)1-3(4)7(10)12/h1-2,11H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLLCFXWVFXMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)O)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
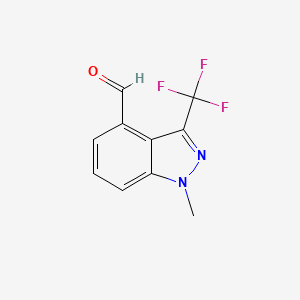
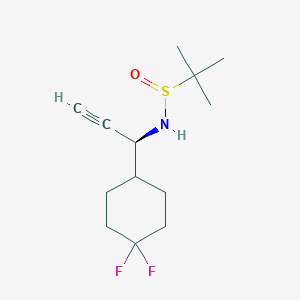
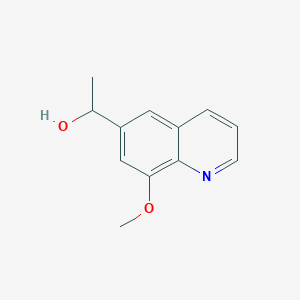
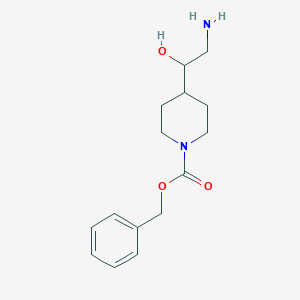
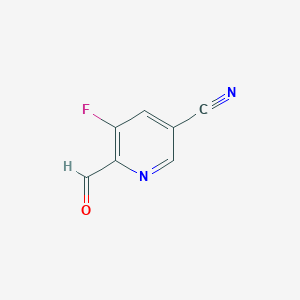
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methoxy-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12963844.png)
![(S)-1-(5-(6-(3-Ethylmorpholino)-4-(4-(methylsulfonyl)tetrahydro-2H-pyran-4-yl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B12963860.png)
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12963874.png)
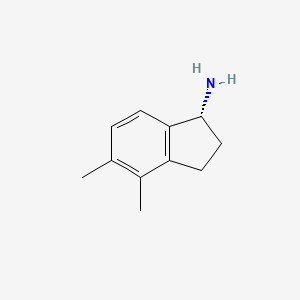
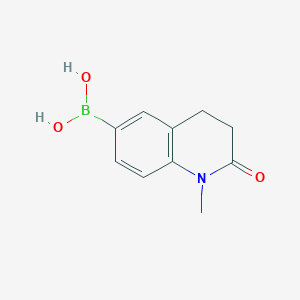
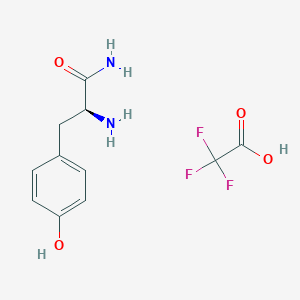
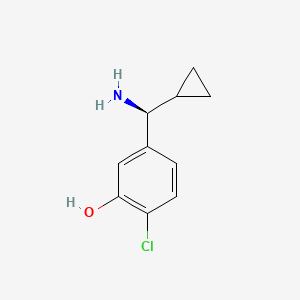
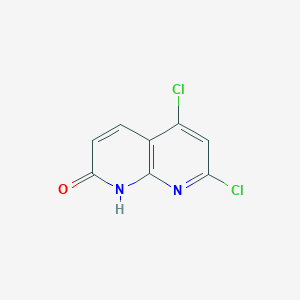
![tert-Butyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12963915.png)
